Closantel Impurity F

Descripción general

Descripción

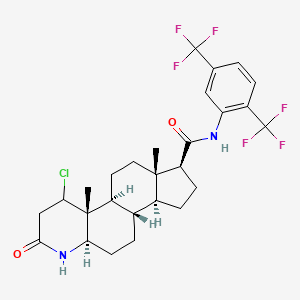

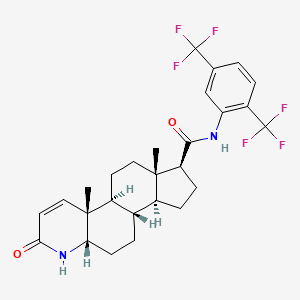

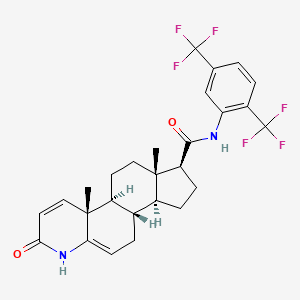

Closantel Impurity F, also known as N-[5-chloro-4-(4-chlorobenzoyl)-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide, is an impurity of Closantel . Closantel is a broad-spectrum anthelmintic used against nematode infection .

Molecular Structure Analysis

The molecular formula of this compound is C21H13Cl2I2NO3 . The molecular structure can be represented by the SMILES notation:CC1=CC(C(C2=CC=C(Cl)C=C2)=O)=C(Cl)C=C1NC(C3=C(O)C(I)=CC(I)=C3)=O .

Aplicaciones Científicas De Investigación

Persistence and Migration in Dairy Products

A study by Power et al. (2013) explored the persistence of closantel residues in bovine milk and their migration into dairy products. Residues of closantel, used to treat liver fluke in cattle, were found in milk and various dairy products like cheese and butter, indicating the substance's ability to penetrate animal-based food products.

Concentration in Dairy Goats and Products

Similarly, Iezzi et al. (2014) researched closantel's concentration profiles in dairy goats' plasma and milk. They noted that closantel's residual concentrations in cheese and ricotta were higher than in milk, raising concerns about its presence in dairy products.

Pharmacology and Resistance in Parasites

The pharmacology of closantel and the resistance developed by parasites like Haemonchus contortus was studied by Rothwell & Sangster (1997). They found that closantel-resistant parasites had lower drug accumulation, which could contribute to the development of resistance.

Efficacy in Treating Parasitic Infections

Research on closantel's efficacy against Fascioloides magna in sheep was conducted by Stromberg et al. (1985). They found that oral and intramuscular administration of closantel was effective in reducing parasite burdens.

Analytical Techniques

The development of analytical techniques for closantel determination was presented by Saleh et al. (2021) and Brycht et al. (2016). They explored methods like high-performance liquid chromatography and square-wave adsorptive stripping voltammetry for quantitative determination of closantel.

Impact on Liver Fluke Treatment

Charlier et al. (2012) assessed the impact of closantel treatment on milk production in dairy herds exposed to Fasciola hepatica, highlighting its role in managing parasite infections in livestock.

Safety and Hazards

Mecanismo De Acción

Target of Action

Closantel Impurity F, like Closantel, primarily targets parasites, particularly liver flukes and haematophagous nematodes . It is also effective against certain other helminths and arthropods .

Mode of Action

This compound interacts with its targets by uncoupling oxidative phosphorylation . This process disrupts the energy metabolism of the parasites, leading to their paralysis or death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the energy metabolism pathway of the parasites . The compound acts by suppressing the activity of succinate dehydrogenase and fumarate reductase, two enzymes involved in this process . This action impairs the parasites’ motility and possibly other processes as well .

Pharmacokinetics

This compound is rapidly absorbed into the systemic circulation with peak plasma levels observed at 24-48 hours after dosing . On average, tissue levels are 15 times lower than plasma levels . The elimination half-life of Closantel is also significant .

Result of Action

The result of this compound’s action is a marked change in the energy metabolism of the parasites, leading to their paralysis or death . This effect is due to the inhibition of ATP synthesis induced by the uncoupling of mitochondrial oxidative phosphorylation .

Action Environment

This compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it is known to be very toxic to dung fauna . This suggests that the compound’s action can be affected by the presence of certain organisms in the environment. Additionally, resistance to Closantel has been reported in Haemonchus species outside the EU , indicating that local (regional, farm) epidemiological information about the susceptibility of nematodes can influence the compound’s efficacy .

Análisis Bioquímico

Biochemical Properties

Closantel Impurity F, like its parent compound Closantel, may interact with various enzymes and proteins. Closantel has been reported to act mainly via the energy metabolism pathway by uncoupling oxidative phosphorylation in liver flukes . Although specific interactions of this compound have not been detailed, it is plausible that it may have similar biochemical interactions.

Cellular Effects

The cellular effects of this compound are not well-studied. Closantel, the parent compound, has been reported to have significant effects on cells. It has been found to reverse antibiotic resistance in gram-negative bacteria . It also has a toxic and irreversible effect on the central nervous system, optic nerve, and retina, causing significant spongiform change, edema, and vacuolization of the myelin, resulting in optic disc atrophy .

Molecular Mechanism

Closantel has been found to inhibit Taspase1, a human enzyme, in a noncovalent fashion . It interferes with the dimerization step and/or the intrinsic serine protease function of the proenzyme . It’s plausible that this compound might share similar molecular mechanisms.

Dosage Effects in Animal Models

Closantel has been found to suppress angiogenesis and cancer growth in zebrafish models .

Metabolic Pathways

Closantel is known to act mainly via the energy metabolism pathway by uncoupling oxidative phosphorylation in liver flukes .

Transport and Distribution

Closantel is known to have a broad distribution, reaching high concentrations in the liver and kidney .

Propiedades

IUPAC Name |

N-[5-chloro-4-(4-chlorobenzoyl)-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13Cl2I2NO3/c1-10-6-14(19(27)11-2-4-12(22)5-3-11)16(23)9-18(10)26-21(29)15-7-13(24)8-17(25)20(15)28/h2-9,28H,1H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQDZIVQNQACIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)Cl)C(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13Cl2I2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.